5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This molecule combines quinoline and pyrazolopyrazine frameworks, lending it unique properties and making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps, each requiring specific reaction conditions. A general synthetic route might start with the formation of the 3,4-dihydroquinoline moiety, followed by the introduction of the pyrazolopyrazine core. The final step would involve the attachment of the ethoxyphenyl group. Key steps might include condensation reactions, cyclization, and careful control of temperature and pH to ensure the integrity of the final product.
Industrial Production Methods: On an industrial scale, the synthesis might be optimized to reduce costs and improve yield. This could involve the use of automated reactors and continuous flow processes. Each step of the synthesis would be carefully monitored to ensure consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various types of chemical reactions, such as oxidation, reduction, and substitution. For instance, oxidation reactions could occur at the quinoline moiety, while substitution reactions could target the ethoxyphenyl group.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate or hydrogen peroxide might be used for oxidation reactions. Reducing agents like sodium borohydride could be employed for reductions. Substitution reactions might require the use of nucleophiles or electrophiles, depending on the desired modification.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of quinoline N-oxides, while reduction could yield dihydro derivatives.
Scientific Research Applications
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization strategies, making it a valuable intermediate.
Biology: In biological research, the compound might be investigated for its potential as an enzyme inhibitor or receptor ligand. Its structural features suggest it could interact with biological macromolecules in specific ways.
Medicine: In medicine, the compound could be explored for its potential therapeutic effects. Its interaction with biological targets might make it a candidate for drug development, particularly in areas like cancer or infectious diseases.
Industry: In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile tool in industrial chemistry.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. Molecular docking studies and biochemical assays could help elucidate its precise targets and mechanisms.
Comparison with Similar Compounds
When comparing this compound to similar molecules, its unique combination of quinoline and pyrazolopyrazine moieties stands out. Similar compounds might include other quinoline derivatives or pyrazolopyrazine analogs.
List of Similar Compounds:5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-pyrazolopyrazin-4(5H)-one
2-(4-ethoxyphenyl)quinolin-4-one
3,4-dihydroquinolin-1(2H)-yl derivatives
This detailed overview of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one covers its synthesis, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Whether in a lab or an industrial setting, this molecule’s unique structure and properties make it a fascinating subject of study.
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-2-32-20-11-9-18(10-12-20)21-16-23-25(31)27(14-15-29(23)26-21)17-24(30)28-13-5-7-19-6-3-4-8-22(19)28/h3-4,6,8-12,14-16H,2,5,7,13,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPQYBYQMYWGQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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